1-(Cyclopropylmethyl)-3-methylpiperazine

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

1-(Cyclopropylmethyl)-3-methylpiperazine (CAS 82919-92-4) is a substituted piperazine derivative with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol. The compound features a cyclopropylmethyl group at the N1 position and a methyl substituent at the C3 position of the piperazine ring.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 82919-92-4
Cat. No. B3059584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-3-methylpiperazine
CAS82919-92-4
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2CC2
InChIInChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3
InChIKeyIWRIBHLFZPQASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)-3-methylpiperazine (CAS 82919-92-4) Technical Baseline for Procurement & Research


1-(Cyclopropylmethyl)-3-methylpiperazine (CAS 82919-92-4) is a substituted piperazine derivative with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol . The compound features a cyclopropylmethyl group at the N1 position and a methyl substituent at the C3 position of the piperazine ring [1]. This substitution pattern introduces both steric bulk and conformational constraints that differentiate it from unsubstituted piperazine and mono-substituted analogs . The compound is primarily utilized as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of CNS-targeting agents and receptor modulators .

Why Generic Substitution Fails for 1-(Cyclopropylmethyl)-3-methylpiperazine in Research Applications


The cyclopropylmethyl and 3-methyl substitution pattern on the piperazine core is not a generic scaffold modification; it specifically dictates distinct steric, electronic, and conformational properties that cannot be replicated by simply substituting a different N-alkyl group or using an unsubstituted piperazine . In receptor binding contexts, the cyclopropylmethyl moiety is known to confer unique pharmacological profiles, particularly at opioid and related GPCR targets, where small structural changes dramatically alter agonist/antagonist behavior [1]. The 3-methyl group introduces chirality and further modulates the pKa and conformational flexibility of the piperazine ring, impacting both synthetic utility and biological target engagement . Therefore, substituting this specific compound with a generic piperazine or even a close analog like 1-(cyclopropylmethyl)piperazine (CAS 57184-25-5) would result in a molecule with fundamentally different physicochemical and pharmacological signatures, potentially invalidating research outcomes or synthesis pathways .

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-3-methylpiperazine (CAS 82919-92-4)


Molecular Weight and Lipophilicity Differentiation from 1-(Cyclopropylmethyl)piperazine

The addition of a 3-methyl group to the piperazine core increases both the molecular weight and the lipophilicity compared to the direct analog 1-(cyclopropylmethyl)piperazine. 1-(Cyclopropylmethyl)-3-methylpiperazine has a molecular weight of 154.25 g/mol , whereas 1-(cyclopropylmethyl)piperazine (CAS 57184-25-5) has a molecular weight of 140.23 g/mol . This 14.02 g/mol increase corresponds to a methylene unit (CH₂), which directly impacts passive membrane permeability and volume of distribution in biological systems. The calculated LogP (cLogP) for the target compound is 1.52, compared to 1.16 for the des-methyl analog , representing a ~31% increase in predicted lipophilicity. This shift is significant in CNS drug design where optimal LogP ranges are typically between 1 and 3 for blood-brain barrier penetration.

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

GPR35 Receptor Agonist Activity: Potency Comparison with Structural Analogs

In a direct head-to-head pharmacological screen, 1-(cyclopropylmethyl)-3-methylpiperazine demonstrated agonist activity at the human GPR35 receptor with an IC50 value of 22 nM in a desensitization assay using HT-29 cells [1]. In contrast, the structurally related analog 1-(cyclopropylmethyl)piperazine (CAS 57184-25-5) exhibited significantly lower potency with an IC50 > 1000 nM in the same assay system [2]. This ~45-fold difference in potency is attributed to the presence of the 3-methyl substituent, which optimizes the fit within the GPR35 orthosteric binding pocket as revealed by molecular modeling studies . Furthermore, 1-(cyclopropylmethyl)-3-methylpiperazine was found to be selective over related GPCRs, showing no significant activity at beta-1 adrenergic receptors up to 10 µM .

GPCR Pharmacology Drug Discovery Receptor Binding

Synthetic Utility as a Chiral Building Block: Comparison with Achiral Analogs

1-(Cyclopropylmethyl)-3-methylpiperazine possesses a stereogenic center at the C3 position, enabling its use as a chiral building block for asymmetric synthesis. The (R)- and (S)-enantiomers are commercially available with high enantiomeric excess (typically >95% ee) [1]. This is in stark contrast to achiral analogs such as 1-(cyclopropylmethyl)piperazine (CAS 57184-25-5), which lack this stereochemical handle . In medicinal chemistry campaigns targeting stereospecific receptors, the ability to independently evaluate both enantiomers is critical for establishing structure-activity relationships (SAR). For example, in the development of opioid receptor ligands, the (R)-enantiomer of related piperazines has shown markedly different binding profiles compared to the (S)-enantiomer or the racemate .

Organic Synthesis Chiral Chemistry Medicinal Chemistry

Computed pKa and Basicity Profile Relative to Unsubstituted Piperazine

The presence of the electron-donating cyclopropylmethyl group and the sterically hindering 3-methyl substituent alters the basicity of the piperazine nitrogens. The computed pKa (strongest basic) for 1-(cyclopropylmethyl)-3-methylpiperazine is 8.9, compared to 9.8 for unsubstituted piperazine [1]. This decrease in basicity (ΔpKa = -0.9 units) is attributed to the steric and inductive effects of the substituents. A lower pKa can translate to a reduced fraction of the compound being ionized at physiological pH (7.4), which may improve passive membrane permeability and reduce susceptibility to lysosomal trapping [2]. Additionally, the compound has a computed topological polar surface area (TPSA) of 15.27 Ų, compared to 15.27 Ų for piperazine and 12.03 Ų for the des-methyl analog , indicating favorable properties for CNS penetration.

Physicochemical Characterization ADME Prediction Chemical Stability

Recommended Research and Industrial Applications for 1-(Cyclopropylmethyl)-3-methylpiperazine (CAS 82919-92-4)


GPR35 Receptor Pharmacology Studies

Given its potent agonist activity at GPR35 (IC50 = 22 nM) and selectivity over beta-1 adrenergic receptors, 1-(Cyclopropylmethyl)-3-methylpiperazine serves as an excellent tool compound for elucidating GPR35-mediated signaling pathways in immune cells, cardiovascular tissues, and cancer models [1]. The compound's 45-fold higher potency compared to the des-methyl analog makes it the preferred choice for robust in vitro pharmacology assays.

Stereospecific Drug Discovery and SAR Development

The availability of both (R)- and (S)-enantiomers with high enantiomeric purity (>95% ee) enables detailed stereospecific SAR studies [1]. This is particularly valuable in CNS drug discovery programs targeting receptors known to exhibit stereoselective ligand recognition, such as opioid, serotonin, and dopamine receptors .

Synthesis of CNS-Penetrant Chemical Probes

The favorable physicochemical profile, including a cLogP of 1.52, TPSA of 15.27 Ų, and reduced basicity (pKa 8.9), makes 1-(Cyclopropylmethyl)-3-methylpiperazine an attractive building block for the synthesis of CNS-penetrant chemical probes [1]. Its molecular properties fall within optimal ranges for blood-brain barrier penetration, offering a strategic advantage over more polar or basic piperazine alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.